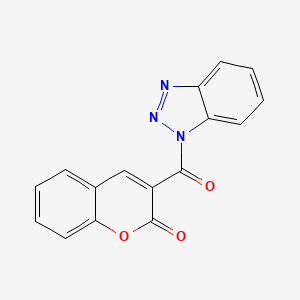
2-Methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one
概要
説明
2-Methylquinolin-6-amine and 2,4,7-trinitrofluoren-9-one are organic compounds with significant applications in various fields 2-Methylquinolin-6-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone
準備方法
Synthetic Routes and Reaction Conditions
-
2-Methylquinolin-6-amine
-
2,4,7-Trinitrofluoren-9-one
Synthesis: The synthesis of 2,4,7-trinitrofluoren-9-one involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid.
Reaction Conditions: The reaction mixture is cooled to maintain a temperature below 10°C, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
2-Methylquinolin-6-amine: Industrial production involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
2,4,7-Trinitrofluoren-9-one: Industrial production involves controlled nitration processes with stringent safety measures due to the explosive nature of nitro compounds.
化学反応の分析
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions. For example, 2-Methylquinolin-6-amine can be oxidized to form quinoline derivatives with different functional groups.
Reduction: 2,4,7-Trinitrofluoren-9-one can be reduced to form amino derivatives, which are useful intermediates in organic synthesis.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
2-Methylquinolin-6-amine: Oxidation can produce quinoline N-oxides, while substitution can yield various quinoline derivatives.
2,4,7-Trinitrofluoren-9-one: Reduction can produce amino-fluorenones, and substitution can yield nitro-substituted fluorenones.
科学的研究の応用
Chemistry
Catalysis: Both compounds are used as catalysts in various organic reactions due to their unique electronic properties.
Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Quinoline derivatives, including 2-Methylquinolin-6-amine, exhibit antimicrobial activity against various pathogens.
Anticancer Agents: Some derivatives of these compounds have shown potential as anticancer agents in preclinical studies.
Medicine
Drug Development: These compounds are investigated for their potential use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry
作用機序
2-Methylquinolin-6-amine: This compound exerts its effects by interacting with specific enzymes and receptors in biological systems. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects.
2,4,7-Trinitrofluoren-9-one: This compound acts as an electron acceptor in various chemical reactions, making it useful in redox reactions and as a catalyst in organic synthesis.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Similar compounds include quinoline, 2-methylquinoline, and 6-aminoquinoline.
Fluorenone Derivatives: Similar compounds include fluorenone, 2,4-dinitrofluorenone, and 2,7-dinitrofluorenone.
Uniqueness
2-Methylquinolin-6-amine: Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
2,4,7-Trinitrofluoren-9-one: The presence of three nitro groups enhances its reactivity and makes it a versatile compound in both industrial and research applications.
特性
IUPAC Name |
2-methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5N3O7.C10H10N2/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-2-3-8-6-9(11)4-5-10(8)12-7/h1-5H;2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRLVZDCVFSBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)sulfonyl]phenyl}acetamide hydrochloride](/img/structure/B3823916.png)

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3823940.png)
![2,7-dibenzoyl-2,7-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazole](/img/structure/B3823942.png)
![2,2'-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(2H,6H)-diylidenedimalononitrile](/img/structure/B3823947.png)
![3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)
![1-{2-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-4-methylpiperazine](/img/structure/B3823961.png)

![6-methyl-N-[2-(4-phenylpyrimidin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3823963.png)
![2-cyclopropyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3823975.png)




